molecular formula C17H14F2N2O3S2 B7453756 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide

Cat. No. B7453756
M. Wt: 396.4 g/mol
InChI Key: KSUQPQLSCXOYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide, also known as BAY-678, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound has been the subject of extensive research due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide inhibits the activity of CDK9, CDK7, and CDK12 by binding to the ATP-binding site of these enzymes. This prevents the enzymes from phosphorylating their target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been shown to have a potent inhibitory effect on cancer cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide is its potent inhibitory effect on cancer cell growth and proliferation. Additionally, it has a low toxicity profile, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide is its relatively complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide. One possible direction is to further investigate its potential applications in cancer treatment, including its efficacy in combination with other cancer therapeutics. Another potential direction is to investigate its potential applications in other disease areas, such as inflammatory disorders. Additionally, further research may be needed to optimize the synthesis method for N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide, in order to make it more widely available for use in lab experiments.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with ethylene oxide to form N-(2-hydroxyethyl)-2-aminobenzothiazole. This compound is then reacted with 4-(difluoromethylsulfonyl)benzoyl chloride to yield the final product, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including CDK9, CDK7, and CDK12. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c18-17(19)26(23,24)12-7-5-11(6-8-12)16(22)20-10-9-15-21-13-3-1-2-4-14(13)25-15/h1-8,17H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUQPQLSCXOYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.